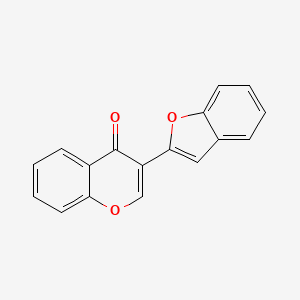

3-(1-benzofuran-2-yl)-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-Benzofuran-2-yl)-4H-chromen-4-one: is a complex organic compound that features both benzofuran and chromenone moieties. Benzofuran is a bicyclic structure consisting of a benzene ring fused to a furan ring, while chromenone is a benzopyran with a ketone group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-benzofuran-2-yl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors. One common method includes the use of o-hydroxyacetophenones and o-hydroxybenzyl ketones under basic conditions to form the benzofuran ring . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods often require specific catalysts and controlled reaction conditions to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of the laboratory methods. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistency and scalability. The choice of method depends on factors such as cost, availability of raw materials, and desired purity levels.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(1-Benzofuran-2-yl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This includes reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Photophysical Properties and Fluorescent Probes Studies have explored the photophysical and spectral properties of 3-(1-benzofuran-2-yl)-4H-chromen-4-one, indicating its potential application as a fluorescent probe. Research on related compounds, such as 1-(3-Hydroxy-benzofuran-2-yl)-benzo[f]chromen-3-one, has revealed significant shifts in absorption and fluorescence emission peaks in various solvents, which suggests its utility in solvatochromic analysis and as a potential molecule for assessing hydrogen bond and solvent polarity properties.

- Antibacterial Activity Research indicates that derivatives of this compound exhibit antibacterial properties. A study reported the synthesis of new derivatives and their antibacterial activity against various bacterial strains, showcasing the potential pharmaceutical applications of these compounds.

- Potential in Material Science The compound and its derivatives have applications in material science. For example, the study of the dielectric and thermal properties of a methacrylate polymer bearing a chalcone side group derived from a related benzofuran compound shows potential applications in material science and engineering.

- Cancer Research Compounds structurally related to this compound have shown potential in cancer research. For instance, neolignans isolated from Daphniphyllum macropodum, containing benzofuran elements, exhibited significant antiproliferative activity against cancer cell lines.

Biological Activities

This compound has demonstrated significant biological activities:

- Antitumor, antibacterial, anti-oxidative, and anti-viral activities Numerous studies have shown that most benzofuran compounds have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

- Anti-hepatitis C virus activity The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Antimicrobial Molecules containing 2H/4H-ch scaffold exhibit noteworthy potency, such as antimicrobial .

Studies on Biological Targets

Studies on this compound have focused on its interactions with various biological targets:

- Ингибирование ферментов

- Взаимодействия с ДНК

- Активация рецепторов

- Влияние на клеточные сигнальные пути

Other Applications

Wirkmechanismus

The mechanism of action of 3-(1-benzofuran-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial effects could be due to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis and vitiligo.

8-Methoxypsoralen: Another benzofuran derivative with similar applications in dermatology.

Angelicin: A compound with a benzofuran structure, known for its phototoxic properties and use in phototherapy.

Uniqueness: What sets 3-(1-benzofuran-2-yl)-4H-chromen-4-one apart from these similar compounds is its combination of benzofuran and chromenone moieties, which may confer unique biological activities and chemical properties. This dual structure allows for a broader range of applications and potential therapeutic uses .

Biologische Aktivität

3-(1-benzofuran-2-yl)-4H-chromen-4-one, a compound that integrates both benzofuran and chromenone structures, has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a fused benzofuran and chromenone structure, which contributes to its unique biological properties. The benzofuran moiety consists of a fused benzene and furan ring, while the chromenone segment includes a benzopyran structure with a ketone group. This structural combination is believed to enhance its interaction with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 0.23–0.70 |

| Pseudomonas aeruginosa | 0.47–0.94 |

| Escherichia coli | 0.23–0.70 |

These findings suggest that the compound may serve as a lead for developing new antibiotics .

Anticancer Activity

This compound has also shown promise in cancer research. Studies indicate that it can inhibit cell growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's effectiveness varies depending on the type of cancer, with notable results in lung cancer cells where it reduced cell viability significantly:

| Cancer Cell Line | Viability Reduction (%) |

|---|---|

| A549 (Lung cancer) | 64% |

| HCT116 (Colon cancer) | 61% |

The anticancer activity is attributed to its ability to interfere with specific biochemical pathways involved in tumor growth .

Antioxidant Activity

In addition to antimicrobial and anticancer properties, this compound exhibits antioxidant activity, which is crucial for combating oxidative stress-related diseases. The compound's ability to scavenge free radicals has been quantified in various assays, indicating its potential as a therapeutic agent in conditions linked to oxidative damage .

The mechanisms underlying the biological activities of this compound are multifaceted:

Antimicrobial Mechanism:

- Inhibition of bacterial enzyme targets.

- Disruption of bacterial cell wall synthesis.

Anticancer Mechanism:

- Induction of apoptosis through caspase activation.

- Inhibition of cell cycle progression by modulating cyclin-dependent kinases.

Antioxidant Mechanism:

- Scavenging of reactive oxygen species (ROS).

- Modulation of antioxidant enzyme activities.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions using o-hydroxyacetophenones and o-hydroxybenzyl ketones under basic conditions. This method allows for the formation of the benzofuran ring, which is crucial for the compound's biological activity .

Case Studies and Research Findings

Several studies have focused on the pharmacological potential of this compound:

- Antimicrobial Study: A study evaluated the antimicrobial effects against resistant bacterial strains, revealing promising MIC values that suggest efficacy comparable to standard antibiotics .

- Anticancer Evaluation: Research highlighted the compound's ability to reduce cell viability in lung cancer cells significantly, indicating its potential as an anticancer agent .

- Antioxidant Assessment: Investigations into its antioxidant properties demonstrated effective free radical scavenging capabilities, supporting its use in oxidative stress-related therapies .

Eigenschaften

IUPAC Name |

3-(1-benzofuran-2-yl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O3/c18-17-12-6-2-4-8-15(12)19-10-13(17)16-9-11-5-1-3-7-14(11)20-16/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZTDUNTTZGGLFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=COC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.